1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene 1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1881295-72-2
VCID: VC4561106
InChI: InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
SMILES: CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F
Molecular Formula: C11H12ClF3O2
Molecular Weight: 268.66

1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene

CAS No.: 1881295-72-2

Cat. No.: VC4561106

Molecular Formula: C11H12ClF3O2

Molecular Weight: 268.66

* For research use only. Not for human or veterinary use.

1-Chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene - 1881295-72-2

Specification

CAS No. 1881295-72-2
Molecular Formula C11H12ClF3O2
Molecular Weight 268.66
IUPAC Name 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C11H12ClF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Standard InChI Key HUQCXVVTUOJSEZ-UHFFFAOYSA-N
SMILES CC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • Chlorine at the 1-position, enabling electrophilic substitution reactions.

  • 2-Methylpropoxy (–OCH(CH3_3)2_2) at the 3-position, contributing steric bulk and moderate electron-donating effects.

  • Trifluoromethoxy (–OCF3_3) at the 5-position, a strong electron-withdrawing group that polarizes the aromatic system .

The interplay between these groups creates a meta-directing electronic environment, favoring reactions at the 2-, 4-, and 6-positions of the ring. X-ray crystallography of analogous compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, reveals twisted conformations for bulky substituents, suggesting similar steric effects in this molecule .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H12ClF3O2\text{C}_{11}\text{H}_{12}\text{ClF}_{3}\text{O}_{2}
Molecular Weight268.66 g/mol
IUPAC Name1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
SMILESCC(C)COC1=CC(=CC(=C1)Cl)OC(F)(F)F
Boiling PointNot reported
DensityNot reported

Spectroscopic Characterization

While direct spectroscopic data for this compound is scarce, insights can be drawn from related structures:

  • 19F^{19}\text{F} NMR: Trifluoromethoxy groups in similar compounds exhibit resonances near δ=63ppm\delta = -63 \, \text{ppm} .

  • 13C^{13}\text{C} NMR: The trifluoromethoxy carbon typically appears as a quartet (J3335HzJ \approx 33–35 \, \text{Hz}) due to coupling with fluorine atoms .

  • IR Spectroscopy: Stretching vibrations for C–F bonds (1100–1200 cm1^{-1}) and C–O–C ether linkages (1050–1150 cm1^{-1}) are expected .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-chloro-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene follows multi-step protocols common to polysubstituted aromatics:

  • Substrate Preparation: Start with a pre-halogenated benzene derivative, such as 1-chloro-3,5-dihydroxybenzene.

  • Etherification: Introduce the 2-methylpropoxy group via Williamson ether synthesis using 2-methylpropyl bromide and a base (e.g., K2_2CO3_3).

  • Trifluoromethoxylation: Install the –OCF3_3 group through nucleophilic displacement with trifluoromethyl hypofluorite (CF3_3OF) or copper-mediated reactions .

Critical Challenges:

  • Regioselectivity: Competing reactions at ortho/para positions require careful control of reaction conditions.

  • Stability of Intermediates: Trifluoromethoxy groups are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous environments .

Industrial Scalability

Despite its academic relevance, large-scale production remains limited. Pilot-scale syntheses of analogous compounds, such as 1-chloro-4-(trifluoromethyl)benzene, employ continuous-flow reactors to enhance yield and safety . Similar approaches could be adapted for this compound, though the steric hindrance from the 2-methylpropoxy group may necessitate higher temperatures or catalysts.

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing –OCF3_3 and –Cl groups deactivate the ring, directing incoming electrophiles to the meta positions relative to existing substituents . For example:

  • Nitration: Concentrated HNO3_3/H2_2SO4_4 would nitrate the ring at the 4-position, yielding 1-chloro-3-(2-methylpropoxy)-4-nitro-5-(trifluoromethoxy)benzene.

  • Sulfonation: Fuming H2_2SO4_4 introduces a sulfonic acid group at the 2- or 6-position.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 1-position is activated for displacement by strong nucleophiles (e.g., amines, alkoxides) under high-temperature or catalytic conditions :

Ar–Cl+NH3Cu, 200°CAr–NH2+HCl\text{Ar–Cl} + \text{NH}_3 \xrightarrow{\text{Cu, 200°C}} \text{Ar–NH}_2 + \text{HCl}

This reactivity is exploited in pharmaceutical synthesis to introduce amino groups for drug candidates .

Cross-Coupling Reactions

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile intermediate:

  • Building Block: Its reactive chlorine and stable ethers facilitate the construction of complex molecules, such as ligands for catalysis or fluorinated polymers .

  • Protecting Groups: The 2-methylpropoxy group can act as a temporary protecting group for phenolic hydroxyls in multi-step syntheses.

Medicinal Chemistry

Lipophilicity (logP3.36\log P \approx 3.36, estimated) and metabolic stability make it a candidate for drug discovery:

  • CNS Agents: Fluorinated aromatics cross the blood-brain barrier, targeting neurological disorders .

  • Antimicrobials: Analogous chloro-trifluoromethoxy compounds show activity against Mycobacterium tuberculosis .

Table 2: Comparative Properties of Related Compounds

CompoundlogP\log PBoiling Point (°C)Applications
1-Chloro-4-(trifluoromethyl)benzene3.36139.3Solvent, dielectric fluid
1,3,5-Tris(trifluoromethyl)benzene4.12120Nonanesthetic, convulsant
Target Compound~3.5Not reportedPharmaceutical intermediate

Future Directions

Research priorities include:

  • Green Synthesis: Developing catalytic methods to reduce waste and energy use.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Material Science: Incorporating the compound into fluorinated polymers for electronics or coatings.

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